(2-Anilino-4-phenyl-1,3-thiazol-5-yl)acetic acid (2-Anilino-4-phenyl-1,3-thiazol-5-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 91234-01-4
VCID: VC5486610
InChI: InChI=1S/C17H14N2O2S/c20-15(21)11-14-16(12-7-3-1-4-8-12)19-17(22-14)18-13-9-5-2-6-10-13/h1-10H,11H2,(H,18,19)(H,20,21)
SMILES: C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3)CC(=O)O
Molecular Formula: C17H14N2O2S
Molecular Weight: 310.37

(2-Anilino-4-phenyl-1,3-thiazol-5-yl)acetic acid

CAS No.: 91234-01-4

Cat. No.: VC5486610

Molecular Formula: C17H14N2O2S

Molecular Weight: 310.37

* For research use only. Not for human or veterinary use.

(2-Anilino-4-phenyl-1,3-thiazol-5-yl)acetic acid - 91234-01-4

Specification

CAS No. 91234-01-4
Molecular Formula C17H14N2O2S
Molecular Weight 310.37
IUPAC Name 2-(2-anilino-4-phenyl-1,3-thiazol-5-yl)acetic acid
Standard InChI InChI=1S/C17H14N2O2S/c20-15(21)11-14-16(12-7-3-1-4-8-12)19-17(22-14)18-13-9-5-2-6-10-13/h1-10H,11H2,(H,18,19)(H,20,21)
Standard InChI Key PXJWQRNWNJPWPS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3)CC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physicochemical Properties

(2-Anilino-4-phenyl-1,3-thiazol-5-yl)acetic acid features a thiazole ring substituted at the 2-position with an aniline group and at the 4-position with a phenyl group, while the 5-position is linked to an acetic acid moiety. The compound’s IUPAC name, 2-(2-anilino-4-phenyl-1,3-thiazol-5-yl)acetic acid, reflects this arrangement. Key physicochemical properties include:

PropertyValue
CAS Number91234-01-4
Molecular FormulaC17H14N2O2S\text{C}_{17}\text{H}_{14}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight310.37 g/mol
SolubilityNot fully characterized
Melting PointData unavailable

The thiazole core contributes to the compound’s planar aromaticity, while the acetic acid group enhances water solubility relative to purely hydrophobic analogs.

Structural Analogues and Homology

Structurally related compounds, such as 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, have been extensively studied for their CDK inhibitory activity. For example, the derivative 12u (5-cyano-2-anilino-4-(4-methylthiazol-5-yl)pyrimidine) shares critical features with (2-anilino-4-phenyl-1,3-thiazol-5-yl)acetic acid, including the aniline-thiazole pharmacophore . These analogs exhibit nanomolar inhibition of CDK9, a kinase involved in transcriptional regulation, underscoring the therapeutic potential of this structural class .

Synthesis and Preparation

General Thiazole Synthesis Strategies

While no explicit synthesis route for (2-anilino-4-phenyl-1,3-thiazol-5-yl)acetic acid is documented, thiazole derivatives are typically synthesized via:

  • Condensation Reactions: Between thioamides/thioesters and α-halo ketones or aldehydes.

  • Hantzsch Thiazole Synthesis: Reaction of α-halo ketones with thioureas.

  • Post-Functionalization: Electrophilic aromatic substitution or nucleophilic additions to preformed thiazole rings.

For example, the synthesis of 12u involved microwave-assisted coupling of phenylguanidines with enaminones, followed by Friedel–Crafts acylation to introduce the thiazole substituents . Similar methodologies could theoretically be adapted for (2-anilino-4-phenyl-1,3-thiazol-5-yl)acetic acid by substituting acetic acid precursors at the 5-position.

Challenges in Acetic Acid Moiety Incorporation

Introducing the acetic acid group at the thiazole’s 5-position likely requires protecting group strategies to prevent side reactions. A plausible pathway involves:

  • Bromination of a preformed thiazole intermediate.

  • Suzuki–Miyaura coupling with a phenylboronic acid.

  • Hydrolysis of a nitrile or ester group to yield the carboxylic acid .

Biological Activity and Research Findings

Comparative Activity of Thiazole Derivatives

CompoundTargetIC50_{50}Selectivity (vs. CDK2)
12uCDK97 nM>80-fold
R-RoscovitineCDK2/CDK9100–800 nM<10-fold
(2-Anilino-4-phenyl-1,3-thiazol-5-yl)acetic Acid*Hypothetical CDK9

*Predicted based on structural homology .

Antimicrobial and Antifungal Activity

Thiazole derivatives are known for broad-spectrum antimicrobial effects. While specific studies on this compound are lacking, its structural similarity to antifungal agents like abafungin suggests potential utility against pathogens such as Candida albicans.

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